Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate
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Description
Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate is a useful research compound. Its molecular formula is C13H10BrClO4 and its molecular weight is 345.57g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate is a synthetic compound belonging to the class of furan derivatives. Its unique structure, characterized by a furan ring with a carboxylate group, a bromine atom, and a chlorophenoxy substituent, suggests potential biological activities that warrant detailed investigation. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H10BrClO4
- Molecular Weight : 345.57 g/mol
- CAS Number : 438219-42-2
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Furan Ring : The furan ring can be synthesized using the Paal-Knorr synthesis method from 1,4-dicarbonyl compounds.
- Introduction of the Carboxylate Group : The carboxylate group is introduced through esterification reactions involving methanol and a carboxylic acid.
- Bromination : Bromination is achieved using bromine or N-bromosuccinimide (NBS).
- Attachment of the Chlorophenoxy Group : This is accomplished via nucleophilic aromatic substitution reactions with suitable leaving groups on the furan ring.
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of halogens (bromine and chlorine) enhances its reactivity and binding affinity to proteins and enzymes, potentially leading to inhibition or modulation of their activities.
Antimicrobial Activity
Studies have indicated that compounds with furan moieties exhibit significant antimicrobial properties. For instance, similar furan derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that halogen substituents significantly contribute to this activity.
Compound | Activity | MIC (µg/mL) |
---|---|---|
This compound | Antibacterial | TBD |
Methyl 5-(hydroxymethyl)-2-furan carboxylate | Antibacterial against Staphylococcus aureus | 1.00 |
Cytotoxicity Studies
Research on related compounds has demonstrated cytotoxic effects against various cancer cell lines. For example, methyl derivatives of furan have shown potential in inhibiting the proliferation of HeLa and HepG2 cell lines.
Case Studies
- Anticancer Activity : In a study focusing on methyl-substituted furan derivatives, it was found that these compounds could induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.
- Antimicrobial Studies : A comparative analysis revealed that the introduction of halogen groups in furan derivatives significantly increased their antimicrobial efficacy against resistant bacterial strains.
Properties
IUPAC Name |
methyl 5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO4/c1-17-13(16)12-5-3-9(19-12)7-18-11-4-2-8(14)6-10(11)15/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAHUWQQBAUTDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.